

Omapatrilat chemical structure and properties

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Compound of Interest

Compound Name: Omapatrilat

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Omapatrilat: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omapatrilat is a vasopeptidase inhibitor that demonstrates potent and balanced inhibition of both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1] This dual mechanism of action results in a synergistic antihypertensive effect by simultaneously augmenting vasodilatory and natriuretic peptides while suppressing the vasoconstrictor angiotensin II.[2] Developed by Bristol-Myers Squibb, **omapatrilat** showed significant promise in clinical trials for the treatment of hypertension and heart failure.[2][3] However, its development was ultimately halted due to a higher incidence of angioedema compared to ACE inhibitors alone, a serious adverse effect attributed to the accumulation of bradykinin.[2][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, synthesis, and experimental evaluation of **omapatrilat**.

Chemical Structure and Properties

Omapatrilat, with the chemical formula $C_{19}H_{24}N_2O_4S_2$, is a complex molecule with a bicyclic thiazepine core.[5]

Table 1: Chemical Identifiers of **Omapatrilat**

Identifier	Value
IUPAC Name	(4S,7S,10aS)-Octahydro-4-[[[(2S)-2-mercapto-1-oxo-3-phenylpropyl]amino]-5-oxo-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid[6]
SMILES	<chem>c1ccc(cc1)C--INVALID-LINK--N[C@H]2CCS[C@@]3([H])CCC--INVALID-LINK--O)N3C2=O)S[5]</chem>
InChI	InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1[2]
CAS Number	167305-00-2[6]
Molecular Formula	C ₁₉ H ₂₄ N ₂ O ₄ S ₂ [5]
Molecular Weight	408.54 g/mol [5]

Table 2: Physicochemical Properties of **Omapatrilat**

Property	Value	Source
Melting Point	218-220 °C	[6]
Water Solubility	0.0769 mg/mL	[7]
logP	2.15	[7]
pKa (Strongest Acidic)	3.77	[7]
pKa (Strongest Basic)	-3.6	[7]

Pharmacological Properties

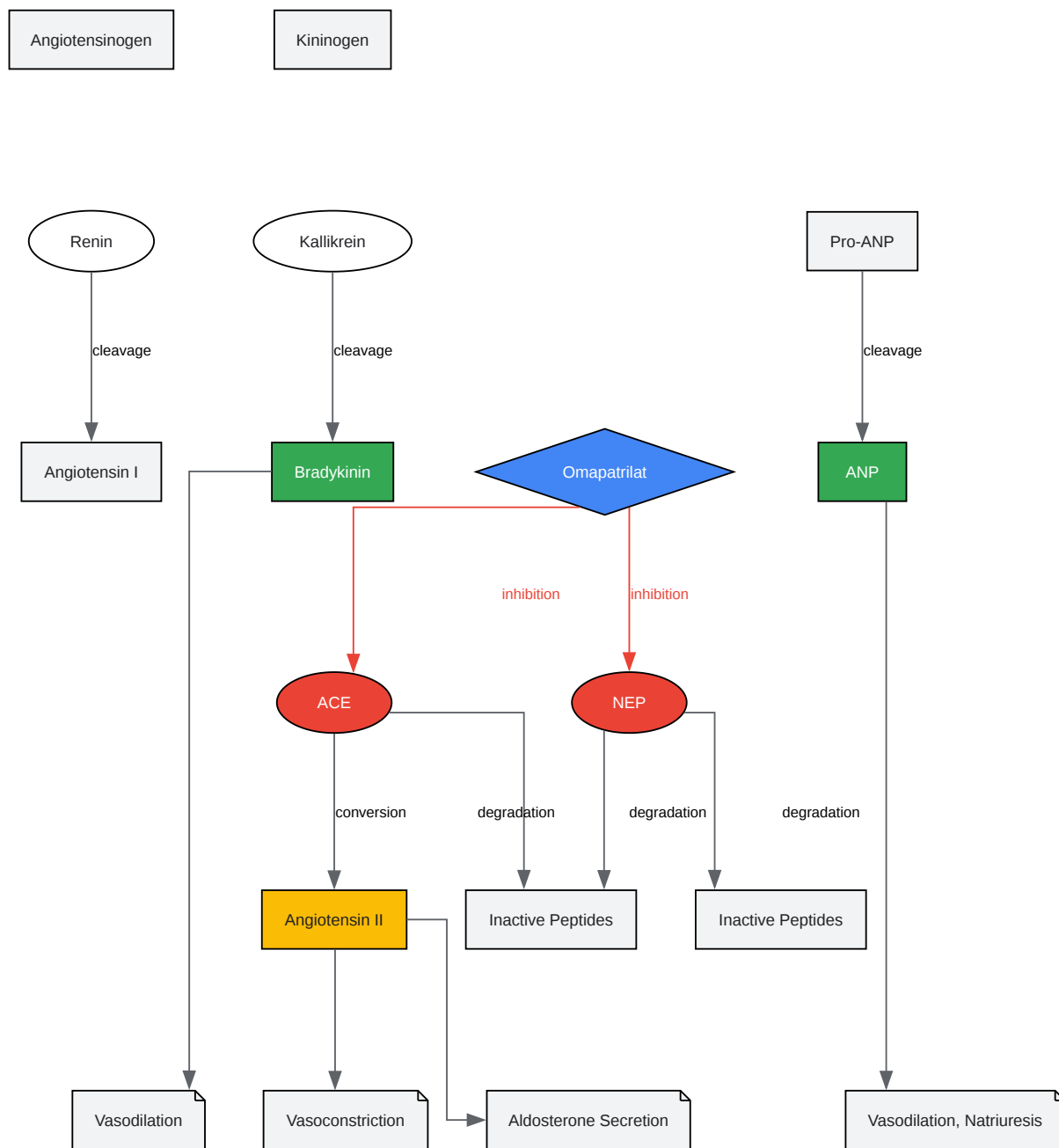
Omapatrilat's pharmacological effects stem from its dual inhibition of NEP and ACE.

Mechanism of Action

Omapatrilat simultaneously inhibits two key enzymes in cardiovascular regulation:

- **Neutral Endopeptidase (NEP):** NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin. By inhibiting NEP, **omapatrilat** increases the circulating levels of these peptides, leading to vasodilation, natriuresis, and diuresis.[2]
- **Angiotensin-Converting Enzyme (ACE):** ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II and also degrades bradykinin. **Omapatrilat's** inhibition of ACE leads to reduced angiotensin II levels, resulting in vasodilation and decreased aldosterone secretion.[2]

The dual inhibition of both enzymes leads to a more pronounced blood pressure-lowering effect than inhibition of either enzyme alone. However, the simultaneous inhibition of two pathways for bradykinin degradation is believed to be the primary cause of the increased risk of angioedema.[4]



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Caption: **Omapatrilat**'s dual inhibition of ACE and NEP.

Potency and Selectivity

Omapatrilat is a potent inhibitor of both NEP and ACE, with Ki values in the low nanomolar range.

Table 3: In Vitro Inhibitory Activity of **Omapatrilat**

Target Enzyme	Parameter	Value (nM)	Source
Neprilysin (NEP)	Ki	0.45	[8]
	Ki	9	
	IC ₅₀	8	
Angiotensin-Converting Enzyme (ACE)	Ki	0.64	[8]
	Ki	6	
	Ki (vs. Ang I)	0.06	
	Ki (vs. HHL)	0.45	

Pharmacokinetics and Pharmacodynamics

Table 4: Pharmacokinetic Properties of **Omapatrilat** in Humans

Parameter	Value	Source
Oral Bioavailability	~30%	[1]
Time to Peak Plasma Concentration (Tmax)	0.5 - 2 hours	[1]
Plasma Half-life	14 - 19 hours	[1]
Protein Binding	80%	[1]
Metabolism	Hepatic	[7]
Elimination	Primarily as metabolites in urine	[7]

Pharmacodynamic studies have shown that **omapatrilat** produces a dose-dependent inhibition of serum ACE activity and an increase in urinary ANP and cGMP, indicative of NEP inhibition. [1] These effects are long-lasting, supporting a once-daily dosing regimen.[1]

Experimental Protocols

Synthesis of Omapatrilat

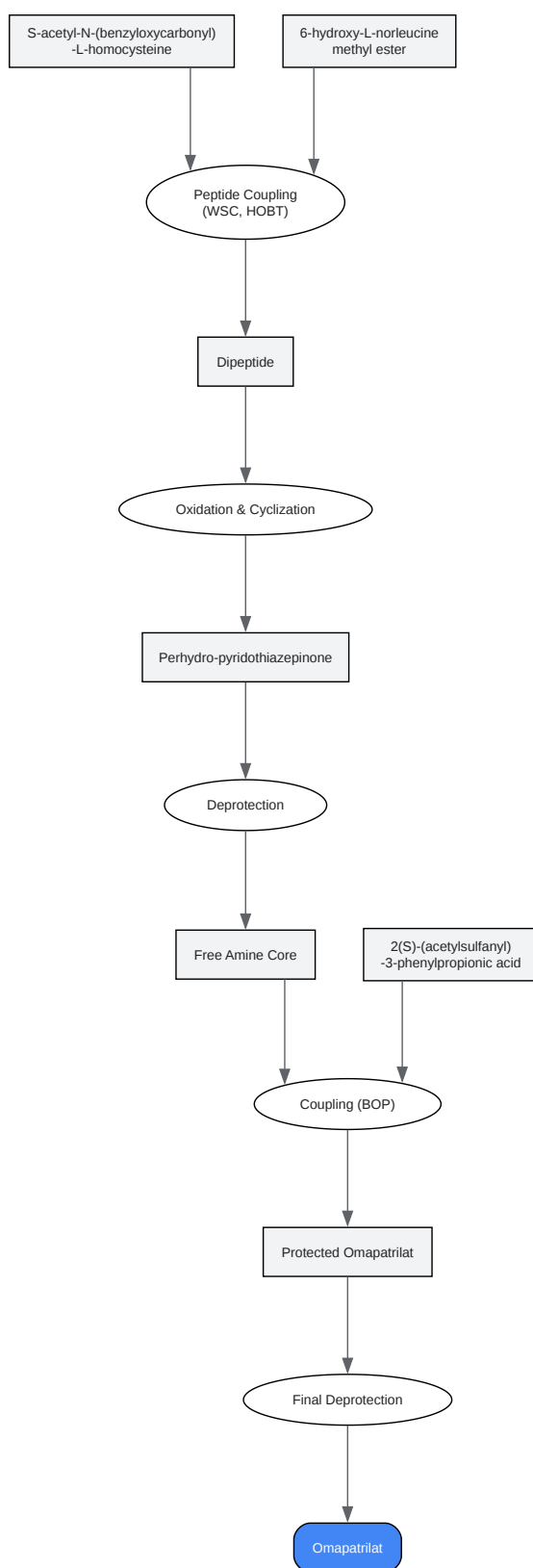
The synthesis of **omapatrilat** is a multi-step process. One reported method involves the following key steps:

- **Preparation of Intermediates:** The synthesis requires the preparation of two key chiral intermediates: S-acetyl-N-(benzyloxycarbonyl)-L-homocysteine and 6-hydroxy-L-norleucine methyl ester.[12]
- **Peptide Coupling:** These intermediates are condensed using a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (WSC) and hydroxybenzotriazole (HOBT) to form a dipeptide.[12]
- **Oxidation and Cyclization:** The resulting dipeptide undergoes oxidation to an aldehyde, followed by cyclization to form the perhydro-pyridothiazepinone core.[12]
- **Deprotection and Final Coupling:** The amino group of the cyclic core is deprotected, followed by coupling with 2(S)-(acetylsulfanyl)-3-phenylpropionic acid using a phosphonium-based

coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[12]

- Final Deprotection: The final step involves the deprotection of the acetyl group to yield **omapatrilat**.[12]

Biocatalytic routes for the synthesis of chiral intermediates have also been explored to improve efficiency and enantiomeric purity.[13]



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Caption: A simplified workflow for the chemical synthesis of **omapatrilat**.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of **omapatrilat** against ACE and NEP can be determined using fluorometric or spectrophotometric assays.

4.2.1. ACE Inhibition Assay

A common method involves the use of a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).

- Principle: ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced can be quantified.
- Protocol Outline:
 - Recombinant human ACE is pre-incubated with varying concentrations of **omapatrilat** in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl₂).
 - The substrate, HHL, is added to initiate the reaction.
 - The reaction is incubated at 37°C.
 - The reaction is stopped, and the product (hippuric acid) is quantified, often by HPLC or by reacting it with a fluorescent probe.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.[\[11\]](#)

4.2.2. NEP Inhibition Assay

- Principle: A fluorogenic substrate, such as N-dansyl-D-Ala-Gly-pNO₂-Phe-Gly (DAGNPG), is cleaved by NEP, resulting in an increase in fluorescence.
- Protocol Outline:
 - Recombinant human NEP is pre-incubated with various concentrations of **omapatrilat** in a buffer (e.g., HEPES with NaCl and KCl).

- The fluorogenic substrate is added to start the reaction.
- The increase in fluorescence is monitored over time using a fluorescence plate reader.
- The initial reaction rates are calculated.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Development and Future Perspectives

Omapatrilat demonstrated superior blood pressure control compared to existing antihypertensive agents in clinical trials, including the **Omapatrilat** Cardiovascular Treatment vs. Enalapril (OCTAVE) trial. However, this trial also confirmed a significantly higher incidence of angioedema with **omapatrilat** treatment, particularly in certain patient populations.[3] This safety concern ultimately led to the discontinuation of its clinical development.

Despite its failure to reach the market, the development of **omapatrilat** provided valuable insights into the potential and the pitfalls of dual vasopeptidase inhibition. The experience with **omapatrilat** has influenced the development of newer generations of drugs targeting the natriuretic peptide system, such as the angiotensin receptor-neprilysin inhibitors (ARNIs), which aim to achieve the benefits of NEP inhibition while minimizing the risk of angioedema.

Conclusion

Omapatrilat remains a significant molecule in the history of cardiovascular drug discovery. Its potent dual inhibition of NEP and ACE represented a novel and effective therapeutic strategy for hypertension and heart failure. While safety concerns related to angioedema prevented its clinical use, the extensive research on **omapatrilat** has profoundly impacted our understanding of the complex interplay of cardiovascular regulatory pathways and continues to inform the development of safer and more effective therapies.

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